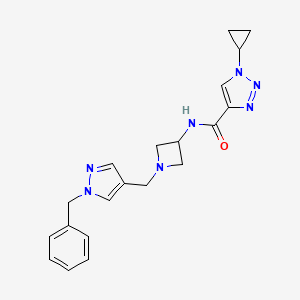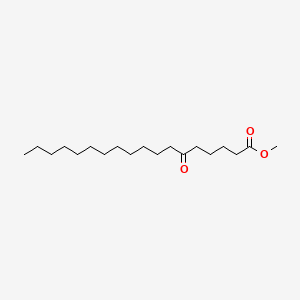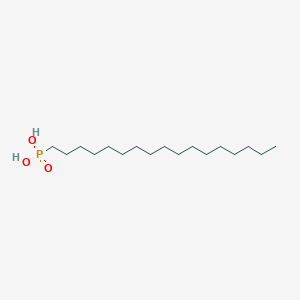
Heptadecylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecylphosphonic acid is an organic compound belonging to the class of alkyl phosphonic acids. It is characterized by a long heptadecyl chain attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in surface modification and nanotechnology applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptadecylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of heptadecyl alcohol with phosphorus trichloride (PCl₃) followed by hydrolysis. The reaction typically proceeds as follows:
Reaction with Phosphorus Trichloride: Heptadecyl alcohol reacts with phosphorus trichloride to form heptadecylphosphonic dichloride.
Hydrolysis: The heptadecylphosphonic dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group to phosphine oxides.
Substitution: The heptadecyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted heptadecylphosphonic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Heptadecylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used in the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, which are essential in nanotechnology and surface chemistry.
Biology: The compound is employed in the modification of biomaterials to enhance biocompatibility and functionality.
Medicine: It is investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the development of corrosion inhibitors, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of heptadecylphosphonic acid primarily involves its ability to form strong bonds with metal oxide surfaces through the phosphonic acid group. This interaction leads to the formation of stable self-assembled monolayers (SAMs), which modify the surface properties of the substrate. The long heptadecyl chain provides hydrophobicity and stability to the SAMs, making them suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecylphosphonic acid: Similar in structure but with a shorter hexadecyl chain.
Octadecylphosphonic acid: Similar in structure but with a longer octadecyl chain.
Dodecylphosphonic acid: Similar in structure but with a shorter dodecyl chain.
Uniqueness
Heptadecylphosphonic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly effective in forming stable SAMs with desirable surface properties for various applications.
Eigenschaften
CAS-Nummer |
5137-75-7 |
|---|---|
Molekularformel |
C17H37O3P |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
heptadecylphosphonic acid |
InChI |
InChI=1S/C17H37O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h2-17H2,1H3,(H2,18,19,20) |
InChI-Schlüssel |
VCOCWGTYSUNGHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


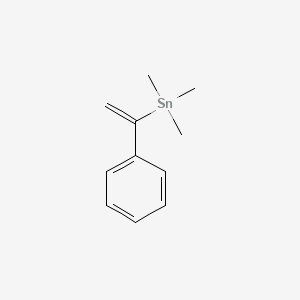
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
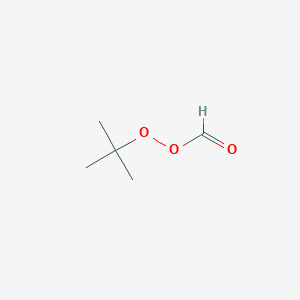
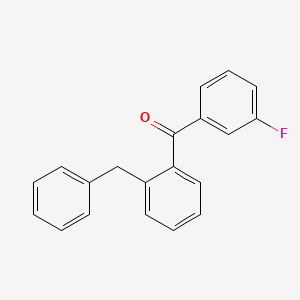
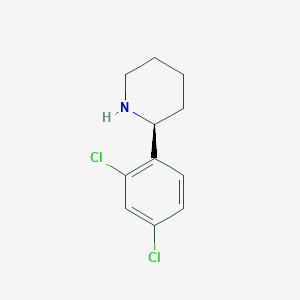
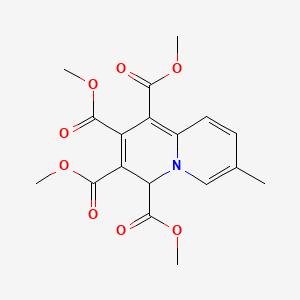
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
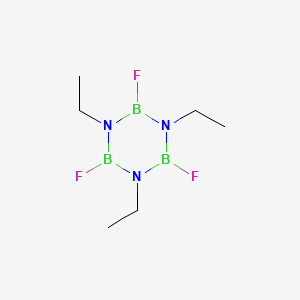

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)

